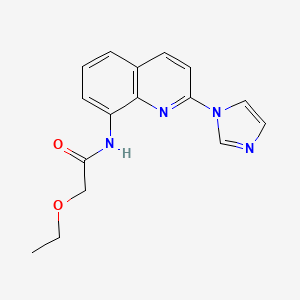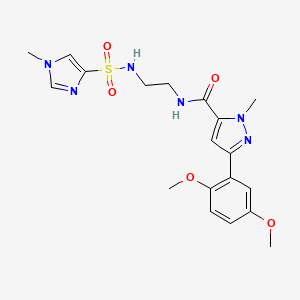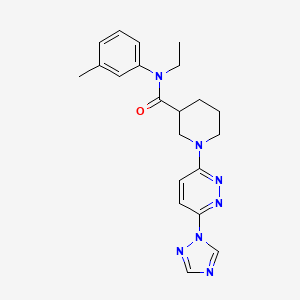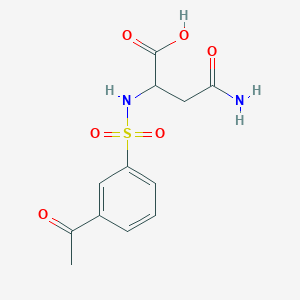![molecular formula C5H9N3O3 B2531107 methyl (2E)-2-[(carbamoylamino)imino]propanoate CAS No. 64623-68-3](/img/structure/B2531107.png)
methyl (2E)-2-[(carbamoylamino)imino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-[(carbamoylamino)imino]propanoate is a chemical compound with a unique structure that includes both carbamoylamino and imino groups
Preparation Methods
The synthesis of methyl (2E)-2-[(carbamoylamino)imino]propanoate can be achieved through several methods. One common approach involves the oxidation of N-p-methoxyphenyl-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives and allows for the synthesis of various α-imino carboxylic acid derivatives . Industrial production methods may involve similar oxidative processes, ensuring the stability and yield of the desired product.
Chemical Reactions Analysis
Methyl (2E)-2-[(carbamoylamino)imino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.
Substitution: It can participate in substitution reactions, particularly involving its imino group.
Cyclopropanation and Cyclopropenation: The compound can be used in metal carbene reactions, such as cyclopropanation and cyclopropenation.
Epoxidation: It can also undergo epoxidation reactions.
Common reagents for these reactions include manganese (IV) oxide for oxidation and various metal catalysts for carbene transfer reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-2-[(carbamoylamino)imino]propanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of α-imino carboxylic acid derivatives and other related compounds.
Medicine: The compound’s reactivity makes it a candidate for the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(carbamoylamino)imino]propanoate involves its reactivity with various nucleophiles and electrophiles. The imino group can participate in nucleophilic addition reactions, while the carbamoylamino group can undergo substitution reactions. These interactions allow the compound to form a variety of products, depending on the reaction conditions.
Comparison with Similar Compounds
Methyl (2E)-2-[(carbamoylamino)imino]propanoate can be compared to other α-imino carboxylic acid derivatives. Similar compounds include:
- α-Imino phenyl ester
- Perfluoroalkyl esters
- Imides
- Thioesters
Properties
IUPAC Name |
methyl (2E)-2-(carbamoylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYVECFGOZSICG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)





![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2531046.png)
methanone](/img/structure/B2531047.png)
